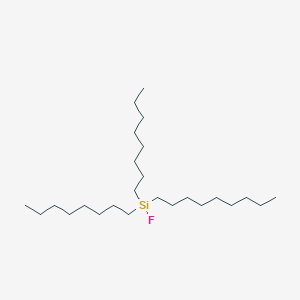

Fluoro(nonyl)dioctylsilane

Description

Fluoro(nonyl)dioctylsilane is a fluorinated organosilicon compound characterized by a silicon atom bonded to a fluorine atom, a nonyl group (C₉H₁₉), and two octyl groups (C₈H₁₇). This structure confers exceptional hydrophobicity, chemical resistance, and thermal stability, making it valuable in applications such as surface coatings, lubricants, and vacuum systems where low volatility and inertness are critical .

Properties

CAS No. |

6304-51-4 |

|---|---|

Molecular Formula |

C25H53FSi |

Molecular Weight |

400.8 g/mol |

IUPAC Name |

fluoro-nonyl-dioctylsilane |

InChI |

InChI=1S/C25H53FSi/c1-4-7-10-13-16-19-22-25-27(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-25H2,1-3H3 |

InChI Key |

SKCCSPUTELIRFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoro(nonyl)dioctylsilane typically involves the reaction of nonyl and dioctyl groups with a fluorinated silane precursor. One common method is the hydrosilylation reaction, where a fluorinated alkene reacts with a silane compound in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale hydrosilylation processes using specialized reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction purification steps, including distillation and chromatography, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Fluoro(nonyl)dioctylsilane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, forming new silicon-carbon bonds

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include various fluorinated silane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Fluoro(nonyl)dioctylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and surface-modified materials.

Biology: The compound is employed in the development of bioactive molecules and drug delivery systems due to its ability to enhance the stability and bioavailability of pharmaceuticals.

Medicine: this compound is investigated for its potential in medical imaging and diagnostic applications, leveraging its unique chemical properties.

Industry: It is used in the production of advanced materials, such as coatings and adhesives, that require high chemical resistance and durability .

Mechanism of Action

The mechanism of action of fluoro(nonyl)dioctylsilane involves its interaction with molecular targets through its fluorinated and silane groups. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological membranes or materials. The silane group facilitates bonding with various substrates, making it useful in surface modification and material science .

Comparison with Similar Compounds

Structural and Functional Analogues

Dodecyl(fluoro)dioctylsilane (CAS 6304-53-6)

- Molecular Formula: C₂₈H₅₉FSi (identical backbone to Fluoro(nonyl)dioctylsilane but with a dodecyl (C₁₂H₂₅) group replacing the nonyl (C₉H₁₉) group) .

- Key Differences: The longer dodecyl chain enhances hydrophobicity and reduces solubility in polar solvents compared to the nonyl variant. Applications: Preferred in vacuum systems requiring ultra-low hydrocarbon emissions due to reduced volatility .

Nonyltrichlorosilane (Synonyms: Triclorononilsilane, CAS varies)

- Molecular Formula : C₉H₁₉Cl₃Si.

- Key Differences: Chlorine substituents (vs. fluorine) increase reactivity, enabling rapid hydrolysis to form silanol groups for surface modification. Lower thermal stability and higher toxicity compared to fluorinated analogs . Applications: Primarily used as a coupling agent in materials science rather than in high-temperature or chemically harsh environments .

Fluoro Elastomers (FKM/FPM)

- Composition : Polymers containing fluorine, such as vinylidene fluoride-hexafluoropropylene copolymers.

- Key Differences: Elastomeric properties (flexibility, elasticity) contrast with the rigid, low-molecular-weight structure of this compound.

Comparative Data Table

| Compound | Molecular Formula | Key Substituents | Reactivity | Thermal Stability | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₂₈H₅₉FSi | F, C₉H₁₉, 2xC₈H₁₇ | Low | High (>200°C) | Coatings, vacuum lubricants |

| Dodecyl(fluoro)dioctylsilane | C₂₈H₅₉FSi | F, C₁₂H₂₅, 2xC₈H₁₇ | Low | High (>200°C) | High-vacuum systems |

| Nonyltrichlorosilane | C₉H₁₉Cl₃Si | 3xCl, C₉H₁₉ | High | Moderate (~150°C) | Surface functionalization |

| Fluoro Elastomers (FKM) | (C₂H₂F₂-C₃F₆)ₙ | Fluorinated polymer | Moderate | Very High (>300°C) | Seals, gaskets in aggressive environments |

Research Findings

- Fluorinated vs. Chlorinated Silanes: Fluorine’s electronegativity in this compound reduces surface energy (≤15 mN/m) compared to chlorinated analogs (~25 mN/m), enhancing water-repellent properties .

- Alkyl Chain Length : Dodecyl(fluoro)dioctylsilane’s longer chain improves film-forming ability in vacuum applications but increases viscosity, limiting its use in precision coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.